Molecular Weight Reduction of ~81 Da versus the 5-Methyl-7-phenyl Analog Significantly Improves Ligand Efficiency Metrics
The target compound (MW = 277.94 g/mol) is approximately 81 Da lighter than the common 5-methyl-7-phenyl analog N-(2,4-dimethylphenyl)-5-methyl-7-phenyl-1,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide (MW = 359.43 g/mol) . This substantial mass difference arises from the absence of the 5-methyl and 7-phenyl substituents. In fragment- and lead-oriented procurement, lower molecular weight correlates with higher ligand efficiency (LE) and greater potential for subsequent synthetic elaboration without exceeding Ro5 boundaries.
| Evidence Dimension | Molecular weight (MW) and inferred ligand efficiency potential |
|---|---|
| Target Compound Data | MW = 277.94 g/mol; Formula = C14H13N5O |
| Comparator Or Baseline | N-(2,4-dimethylphenyl)-5-methyl-7-phenyl-1,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide; MW = 359.43 g/mol; Formula = C21H21N5O |
| Quantified Difference | ΔMW = -81.49 g/mol (-22.7%) |
| Conditions | Calculated molecular weights based on elemental composition; no experimental assay context |
Why This Matters
A 22.7% lower molecular weight provides a wider window for hit-to-lead optimization while maintaining drug-like physicochemical space, making this compound a more versatile starting scaffold for medicinal chemistry programs.
